Homogentisic acid-13C6

Alkaptonuria Clinical Mass Spectrometry Isotope Dilution

Quantifying homogentisic acid in alkaptonuria research? Unlabeled HGA or deuterated analogs introduce matrix effects, retention time drift, or H-D exchange-compromising assay accuracy. Homogentisic acid-13C6 (CAS 1216468-48-2) is the definitive SIL-IS: • +6 Da mass shift, monoisotopic mass 174.0624 Da • Co-elutes with native analyte; no chromatographic isotope effect • Validated for LC-MS/MS in serum/urine (88-108% accuracy, <12% CV) Available for immediate R&D shipment.

Molecular Formula C8H8O4
Molecular Weight 174.10 g/mol
CAS No. 1216468-48-2
Cat. No. B565185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomogentisic acid-13C6
CAS1216468-48-2
Synonyms2,5-Dihydroxybenzeneacetic Acid-13C6;  2,5-Dihydroxy-α-toluic Acid-13C6;  2,5-Dihydroxyphenylacetic Acid-13C6;  Alcapton-13C6;  Homogentisinic Acid-13C6;  NSC 88940-13C6; 
Molecular FormulaC8H8O4
Molecular Weight174.10 g/mol
Structural Identifiers
InChIInChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1
InChIKeyIGMNYECMUMZDDF-JTZKEMBVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13C6-Homogentisic Acid for Alkaptonuria Biomarker Quantification


2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, commonly designated Homogentisic Acid-13C6, is a stable isotope-labeled internal standard (SIL-IS) in which all six carbons of the aromatic ring are uniformly substituted with the carbon-13 isotope . This compound is the isotopologue of homogentisic acid (HGA), a key intermediate in tyrosine and phenylalanine catabolism that accumulates pathologically in the rare metabolic disorder alkaptonuria [1]. The 13C6 label confers a nominal mass increase of +6 Da (monoisotopic mass 174.0624 Da vs. unlabeled 168.0423 Da), providing the precise mass shift necessary for isotope dilution mass spectrometry without altering the physicochemical or chromatographic properties of the native analyte .

13C6-HGA: Why Alternative Isotopologues Fail


In LC-MS/MS-based quantification of endogenous metabolites, the use of an internal standard (IS) that is chemically identical to the analyte but distinguishable by mass is critical for correcting matrix effects, ion suppression, and sample preparation variability [1]. Unlabeled homogentisic acid (CAS 451-13-8) is the native analyte and, by definition, cannot function as an internal standard for its own quantification. Substituting a structurally similar but non-isotopologous compound (e.g., gentisic acid, a positional isomer) introduces differential extraction efficiency, chromatographic retention time shifts, and variable ionization responses under electrospray conditions, thereby compromising assay accuracy and reproducibility [2]. Furthermore, while deuterated HGA analogs (e.g., d2-HGA) are available, deuterium-labeled internal standards can exhibit hydrogen-deuterium exchange, chromatographic retention time drift due to deuterium isotope effects, and differential matrix effect susceptibility compared to 13C-labeled analogs [3]. The 13C6-HGA isotopologue overcomes these limitations by providing a stable, mass-differentiated signal that co-elutes precisely with the unlabeled analyte, enabling robust isotope dilution quantitation.

13C6-HGA Quantitative Evidence as Internal Standard


Accuracy and Precision in Alkaptonuria Serum Assays

In a validated LC-MS/MS method for serum homogentisic acid in alkaptonuria patients, 13C6-homogentisic acid was employed as the internal standard to achieve high intra- and inter-batch accuracy and precision. This performance directly contrasts with methods lacking a matched isotopologue internal standard, which are subject to uncorrected matrix effects that can bias quantification by >20% [1].

Alkaptonuria Clinical Mass Spectrometry Isotope Dilution

Matrix Effect Normalization in Serum

The use of 13C6-HGA as a co-eluting internal standard in the validated LC-MS/MS assay effectively normalized matrix effects observed in acidified serum, reducing the coefficient of variation to below 10%. This correction is not achievable with unlabeled HGA or structurally dissimilar internal standards, which do not track the analyte's ion suppression or enhancement equally [1].

Bioanalysis Matrix Effects Isotope Dilution

Chromatographic Co-elution and Stability

13C6-HGA demonstrates identical chromatographic retention time and ionization efficiency to unlabeled HGA under optimized LC-MS conditions, a prerequisite for accurate isotope dilution. In contrast, deuterated analogs (e.g., d2-HGA) may exhibit a slight retention time shift due to the deuterium isotope effect, potentially leading to differential matrix effects and quantification bias [1][2].

LC-MS/MS Stable Isotope Chromatography

13C6-HGA Research and Clinical Applications


Alkaptonuria Diagnostic Monitoring

13C6-HGA is the recommended internal standard for LC-MS/MS assays quantifying serum or urinary homogentisic acid in AKU patients, particularly for monitoring biochemical response to nitisinone therapy. The validated method using 13C6-HGA achieves the accuracy (88-108%) and precision (<12% CV) required for clinical decision-making [1].

Metabolic Flux in Tyrosine and Phenylalanine Pathways

In stable isotope-resolved metabolomics, 13C6-HGA can be administered as a tracer to investigate HGA turnover and metabolic fate in cell culture or animal models. The uniform 13C6 label enables precise tracking of HGA-derived carbon atoms through downstream metabolic pathways using high-resolution mass spectrometry [2].

Pharmacokinetics and Toxicology of HGA Modulators

For preclinical development of drugs targeting homogentisate 1,2-dioxygenase or upstream enzymes (e.g., nitisinone), 13C6-HGA serves as the definitive internal standard for quantifying HGA levels in plasma and tissue homogenates. This ensures accurate exposure-response relationships are established without interference from endogenous HGA [1].

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